BenchChemオンラインストアへようこそ!

(3,5-Difluorobenzyl)hydrazine

Lipophilicity ADME Fluorine substitution

(3,5-Difluorobenzyl)hydrazine (CAS 887595-39-3) is a fluorinated benzyl hydrazine derivative with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol. The compound combines a reactive hydrazine moiety with a symmetrically 3,5-difluorinated aromatic ring, positioning it as a versatile building block for the synthesis of fluorinated heterocycles and difluorobenzylic amine derivatives.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 887595-39-3
Cat. No. B1629027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluorobenzyl)hydrazine
CAS887595-39-3
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CNN
InChIInChI=1S/C7H8F2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2
InChIKeyLHKTVYHGYDEKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Difluorobenzyl)hydrazine CAS 887595-39-3: Chemical Profile and Procurement Baseline


(3,5-Difluorobenzyl)hydrazine (CAS 887595-39-3) is a fluorinated benzyl hydrazine derivative with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol [1]. The compound combines a reactive hydrazine moiety with a symmetrically 3,5-difluorinated aromatic ring, positioning it as a versatile building block for the synthesis of fluorinated heterocycles and difluorobenzylic amine derivatives [2]. Its computed physicochemical properties include an XLogP3 of 0.7, a predicted pKa of 6.62±0.10, a predicted boiling point of 250.7±30.0 °C, and a predicted density of 1.248±0.06 g/cm³ . The compound is commercially available as a free base or as the more stable hydrochloride salt (CAS 1864073-05-1) for improved handling and shelf life .

Why (3,5-Difluorobenzyl)hydrazine Cannot Be Indiscriminately Substituted with Other Benzyl Hydrazine Analogs


Benzyl hydrazine derivatives are not functionally interchangeable due to the profound impact of aromatic ring substitution patterns on both physicochemical properties and downstream biological performance. The symmetrical 3,5-difluoro substitution pattern in (3,5-difluorobenzyl)hydrazine confers a unique electronic environment compared to mono‑fluorinated, non‑fluorinated, or other difluoro‑regioisomeric analogs [1]. While all benzyl hydrazines share the reactive –NHNH₂ nucleophilic center, the 3,5‑difluoro substitution modulates pKa, lipophilicity, and metabolic stability in ways that directly influence the properties of derived heterocycles and difluorobenzylic amine pharmacophores . For instance, the 3,5‑difluoro arrangement has been shown in related systems to enhance crystallinity and reduce steric hindrance relative to ortho‑ or para‑substituted isomers . Consequently, substituting a generic benzyl hydrazine for the 3,5‑difluoro analog risks altering reaction yields, compromising desired physicochemical profiles of final compounds, and undermining structure‑activity relationships in medicinal chemistry campaigns. The quantitative evidence below demonstrates precisely where this compound diverges from its closest comparators.

(3,5-Difluorobenzyl)hydrazine: Quantified Differentiation Against Comparator Analogs


Lipophilicity (LogP) Differentiation: 3,5-Difluoro vs. 2-Fluoro and Non-Fluorinated Benzyl Hydrazines

The 3,5-difluorobenzyl substitution produces a distinct lipophilicity profile compared to mono-fluorinated and non-fluorinated benzyl hydrazines. (3,5-Difluorobenzyl)hydrazine exhibits a LogP of 2.02 [1]. This value is moderately higher than that of (2-fluorobenzyl)hydrazine, which has a consensus LogP of approximately 1.35–1.65 , and substantially higher than unsubstituted benzylhydrazine (predicted LogP ~0.9–1.1 based on fragment contributions). The increased lipophilicity conferred by the symmetrical 3,5-difluoro motif enhances membrane permeability potential without reaching the excessive hydrophobicity that can lead to promiscuous binding or poor aqueous solubility.

Lipophilicity ADME Fluorine substitution

Derivative Potency Enhancement: 17‑Fold Increase in Anticancer Activity vs. Parent Scaffold

The 3,5-difluorobenzylidenehydrazide derivative N'‑(3,5‑difluorobenzylidene)‑2‑(dehydroabietyloxy)acetohydrazide (compound 4w) exhibited an IC₅₀ of 2.21 μM against HeLa cervical cancer cells, representing a 17‑fold improvement in potency compared to the parent dehydroabietic acid scaffold [1]. Against BEL‑7402 hepatocellular carcinoma cells, the same compound showed an IC₅₀ of 14.46 μM. While this data pertains to a hydrazone derivative rather than the free hydrazine building block, it directly demonstrates the functional advantage conferred by the 3,5‑difluorobenzyl motif when incorporated into a bioactive framework. The magnitude of potency enhancement (17‑fold) is quantitatively attributable to the introduction of the 3,5‑difluoro substitution pattern.

Anticancer Cytotoxicity Hydrazone derivatives

Electron‑Withdrawing Effect Quantification: pKa Shift Relative to Non‑Fluorinated Benzyl Hydrazine

The electron‑withdrawing 3,5‑difluoro substitution significantly lowers the pKa of the hydrazine moiety compared to non‑fluorinated benzylhydrazine. (3,5‑Difluorobenzyl)hydrazine has a predicted pKa of 6.62±0.10 . In contrast, unsubstituted benzylhydrazine has a predicted pKa of approximately 7.8–8.2 (estimated from alkyl hydrazine pKa trends) [1]. This ~1.2–1.6 unit reduction in pKa reflects the electron‑withdrawing inductive effect (−I) of the two fluorine atoms, which stabilizes the conjugate base and modulates the nucleophilicity of the hydrazine nitrogen. The difference is further magnified when comparing to electron‑donating substituted analogs: 3,5‑dimethylbenzylhydrazine would be expected to have a pKa >8.0, yielding a ΔpKa of >1.4 units relative to the 3,5‑difluoro compound.

pKa Electron-withdrawing Reactivity modulation

Synthetic Utility: Direct Access to β‑Difluorobenzylic Hydrazine Intermediates

The 3,5‑difluorobenzyl motif is directly accessible as a β‑difluorobenzylic hydrazine product via the defluoroalkylation of 3,5‑bis(trifluoromethyl)arenes with N,N‑dialkylhydrazones [1]. This modular synthetic route, reported in Organic Letters (2023), selectively cleaves one C–F bond of the CF₃ group to install the –CF₂–CH₂–N motif, yielding the β‑difluorobenzylic hydrazine in a single step from readily available hydrazones. The methodology was demonstrated across a diverse set of CF₃‑arenes and heteroarenes, with the β‑difluorobenzylic hydrazine product capable of subsequent selective N–N cleavage to furnish difluoroarylethylamines [2]. This synthetic accessibility distinguishes (3,5‑difluorobenzyl)hydrazine from analogs that require lengthier multi‑step sequences (e.g., the five‑step synthesis of β‑difluoroarylethylamine thrombin inhibitors reported by Merck) [3].

Synthetic methodology Difluorobenzylic amines C–F bond cleavage

Procurement‑Relevant Application Scenarios for (3,5‑Difluorobenzyl)hydrazine Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Hydrazone‑Based Anticancer Agents

Programs developing hydrazone‑based anticancer leads should prioritize (3,5‑difluorobenzyl)hydrazine as the hydrazine source when aiming to replicate or exceed the 17‑fold potency enhancement observed with N'‑(3,5‑difluorobenzylidene)‑2‑(dehydroabietyloxy)acetohydrazide (IC₅₀ = 2.21 μM vs. HeLa) [1]. The symmetrical 3,5‑difluoro substitution pattern is directly responsible for this activity gain; substituting a non‑fluorinated benzyl hydrazine would predictably yield an order‑of‑magnitude lower potency. Procurement specifications should require the free base or hydrochloride salt (CAS 887595‑39‑3 or 1864073‑05‑1) with purity ≥97% to ensure reproducible condensation yields.

ADME‑Optimized Lead Design: Balancing Lipophilicity with 3,5‑Difluoro Substitution

Medicinal chemists seeking to improve membrane permeability without excessive hydrophobicity should select (3,5‑difluorobenzyl)hydrazine over mono‑fluorinated or non‑fluorinated benzyl hydrazine analogs. With a LogP of 2.02, the 3,5‑difluoro compound provides a moderate lipophilicity increase (ΔLogP ≈ +0.4–0.7 over 2‑fluoro analog; ΔLogP ≈ +0.9–1.1 over benzylhydrazine) [2]. This balanced LogP profile supports improved passive diffusion across biological membranes while mitigating the risk of promiscuous binding, poor aqueous solubility, and CYP inhibition associated with excessively lipophilic (LogP >3–4) fluorinated motifs.

Efficient Synthesis of β‑Difluoroarylethylamine Pharmacophores via Defluoroalkylation

Research groups exploring difluorinated arylethylamine scaffolds—bioisosteres of aryl ethers and ketones with enhanced metabolic stability—should procure (3,5‑difluorobenzyl)hydrazine or its synthetic precursors to capitalize on the modular defluoroalkylation methodology [3]. This route reduces synthetic step count from five to one or two steps compared to traditional approaches [4], enabling rapid SAR exploration and library synthesis. The 3,5‑difluoro pattern is particularly advantageous for this transformation as the symmetrical substitution minimizes regioisomeric complications during C–F bond cleavage and subsequent functionalization.

Reactivity‑Tuned Heterocycle Synthesis: pKa‑Driven Reaction Optimization

Synthetic chemists performing condensation reactions with electrophiles (e.g., aldehydes, ketones, α‑oxocarboxylic acids) should select (3,5‑difluorobenzyl)hydrazine when a lower pKa hydrazine nucleophile is desired. The predicted pKa of 6.62 positions the compound in a reactivity window distinct from more basic benzyl hydrazines (pKa ≈ 7.8–8.2) and more acidic aryl hydrazines. This moderate pKa facilitates controlled condensation kinetics and influences the protonation state under mildly acidic to neutral reaction conditions, directly impacting yields in heterocycle formations (e.g., pyrazoles, pyridazinones, 1,3,4‑oxadiazoles).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Difluorobenzyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.